molecular formula C35H24F2N2O2 B11557902 4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)

4,4'-methanediylbis(N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}aniline)

Cat. No.: B11557902
M. Wt: 542.6 g/mol
InChI Key: DUDRWFVZPMWHQE-UHFFFAOYSA-N
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Description

(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is a complex organic compound characterized by the presence of fluorophenyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE typically involves the condensation of 5-(4-fluorophenyl)furan-2-carbaldehyde with 4-({4-[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]phenyl}methyl)aniline under reflux conditions in ethanol . The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the imine linkage.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper complexes can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-1-[5-(4-FLUOROPHENYL)FURAN-2-YL]-N-[4-({4-[(E)-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENYL}METHYL)PHENYL]METHANIMINE lies in its specific structural arrangement, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C35H24F2N2O2

Molecular Weight

542.6 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)furan-2-yl]-N-[4-[[4-[[5-(4-fluorophenyl)furan-2-yl]methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C35H24F2N2O2/c36-28-9-5-26(6-10-28)34-19-17-32(40-34)22-38-30-13-1-24(2-14-30)21-25-3-15-31(16-4-25)39-23-33-18-20-35(41-33)27-7-11-29(37)12-8-27/h1-20,22-23H,21H2

InChI Key

DUDRWFVZPMWHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC=C(C=C4)F)N=CC5=CC=C(O5)C6=CC=C(C=C6)F

Origin of Product

United States

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